Methoxyconidiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

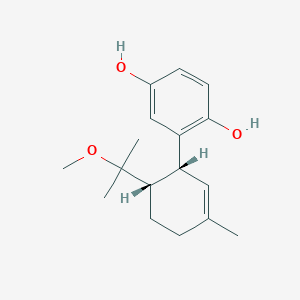

Methoxyconidiol, also known as this compound, is a useful research compound. Its molecular formula is C17H24O3 and its molecular weight is 276.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiproliferative Effects

Research has demonstrated that methoxyconidiol exhibits significant antiproliferative activity, particularly during cell division. In studies involving sea urchin embryos, this compound was found to disrupt mitotic spindle assembly, leading to cell cycle arrest during metaphase/anaphase transitions . This disruption suggests potential applications in cancer research, where controlling cell division is crucial.

Cytotoxicity Studies

Further investigations revealed that this compound displayed varying levels of cytotoxicity against different cell types. While it was largely ineffective against human cancer cells, it showed significant effects on sea urchin cells . The mechanism behind this selective activity may be attributed to differences in membrane permeability and intracellular transport between these cell types .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. In laboratory tests, it demonstrated some antibacterial activity against Micrococcus luteus and Escherichia coli, although its effectiveness was lower compared to other compounds tested . The Minimum Inhibitory Concentration (MIC) values indicated that while this compound has some antibacterial potential, it is not among the most potent compounds available.

Case Studies and Experimental Findings

-

Sea Urchin Embryo Studies

A pivotal study focused on the effects of this compound on sea urchin embryos showed that treatment with this compound led to severe disruptions in normal cell division processes. The study utilized resazurin reduction tests to measure metabolic activity post-treatment, confirming that this compound effectively inhibited cell proliferation at concentrations higher than 100 μM . -

Human Cell Line Evaluations

In contrast to its effects on sea urchin cells, this compound was tested on various human cell lines, including cancerous and normal fibroblasts. Results indicated an IC50 greater than 100 μM, suggesting low toxicity in human cells but highlighting the compound's selective efficacy in non-human models .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Effect Observed | Cell Type | IC50/MIC Values |

|---|---|---|---|

| Antiproliferative | Disruption of mitotic spindle assembly | Sea Urchin Embryos | >100 μM |

| Cytotoxicity | Low toxicity | Human Cancer Cells | >100 μM |

| Antibacterial Activity | Moderate antibacterial effects | Micrococcus luteus, E. coli | MIC: 0.8 mM (E. coli), 0.1 mM (M. luteus) |

Propriétés

Formule moléculaire |

C17H24O3 |

|---|---|

Poids moléculaire |

276.4 g/mol |

Nom IUPAC |

2-[(1R,6S)-6-(2-methoxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]benzene-1,4-diol |

InChI |

InChI=1S/C17H24O3/c1-11-5-7-15(17(2,3)20-4)13(9-11)14-10-12(18)6-8-16(14)19/h6,8-10,13,15,18-19H,5,7H2,1-4H3/t13-,15-/m0/s1 |

Clé InChI |

YVRSQIWWSKXPTR-ZFWWWQNUSA-N |

SMILES isomérique |

CC1=C[C@H]([C@H](CC1)C(C)(C)OC)C2=C(C=CC(=C2)O)O |

SMILES canonique |

CC1=CC(C(CC1)C(C)(C)OC)C2=C(C=CC(=C2)O)O |

Synonymes |

methoxyconidiol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.